1,3-Dioxane-4,6-dione, 5-ethyl-2-methyl-2-(4-nitrophenyl)-
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Overview
Description
1,3-Dioxane-4,6-dione, 5-ethyl-2-methyl-2-(4-nitrophenyl)- is an organic compound with a heterocyclic core consisting of four carbon and two oxygen atoms. This compound is a derivative of Meldrum’s acid, which is known for its high reactivity and versatility in organic synthesis .
Preparation Methods
The synthesis of 1,3-Dioxane-4,6-dione, 5-ethyl-2-methyl-2-(4-nitrophenyl)- can be achieved through several methods:
Chemical Reactions Analysis
1,3-Dioxane-4,6-dione, 5-ethyl-2-methyl-2-(4-nitrophenyl)- undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions: Typical reagents include hydrogen gas for reduction, and strong acids or bases for substitution reactions.
Major Products: The major products formed include carboxylic acids, amines, and substituted derivatives.
Scientific Research Applications
1,3-Dioxane-4,6-dione, 5-ethyl-2-methyl-2-(4-nitrophenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dioxane-4,6-dione, 5-ethyl-2-methyl-2-(4-nitrophenyl)- involves several molecular targets and pathways:
Comparison with Similar Compounds
1,3-Dioxane-4,6-dione, 5-ethyl-2-methyl-2-(4-nitrophenyl)- can be compared with other similar compounds:
Properties
CAS No. |
62391-17-7 |
---|---|
Molecular Formula |
C13H13NO6 |
Molecular Weight |
279.24 g/mol |
IUPAC Name |
5-ethyl-2-methyl-2-(4-nitrophenyl)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H13NO6/c1-3-10-11(15)19-13(2,20-12(10)16)8-4-6-9(7-5-8)14(17)18/h4-7,10H,3H2,1-2H3 |
InChI Key |
PIULSDMZMCJBFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)OC(OC1=O)(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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